Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The reaction conditions often involve the use of palladium catalysts, boron reagents, and appropriate solvents to achieve high yields of the desired product.
Chemical Reactions Analysis
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound, involving the coupling of aryl halides with boronic acids or esters.
Scientific Research Applications
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate involves its interaction with molecular targets and pathways within biological systems. The acetylamino group and ethynyl linkage play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate can be compared with other similar compounds, such as:
- Tert-butyl [4-chloro-2-({3-[(dimethylamino)sulfonyl]phenyl}ethynyl)phenoxy]acetate
- Tert-butyl [4-chloro-2-({5-[(dimethylamino)sulfonyl]pyridin-3-yl}ethynyl)phenoxy]acetate
- Tert-butyl [4-chloro-2-({3-[(dimethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity, biological activity, and potential applications. The unique combination of functional groups in tert-butyl(2-{[4-(acetylamino)phenyl]ethynyl}-4-chlorophenoxy)acetate contributes to its distinct properties and makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-(4-acetamidophenyl)ethynyl]-4-chlorophenoxy]acetate |
InChI |
InChI=1S/C22H22ClNO4/c1-15(25)24-19-10-6-16(7-11-19)5-8-17-13-18(23)9-12-20(17)27-14-21(26)28-22(2,3)4/h6-7,9-13H,14H2,1-4H3,(H,24,25) |
InChI Key |
NIKKQINEYJUWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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